molecular formula C14H11N3O3S B10873714 4-[3-(Pyridine-3-carbonyl)-thioureido]-benzoic acid

4-[3-(Pyridine-3-carbonyl)-thioureido]-benzoic acid

Cat. No.: B10873714
M. Wt: 301.32 g/mol
InChI Key: JJGCVMSIBAQARG-UHFFFAOYSA-N
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Description

4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridylcarbonyl group, a carbothioyl group, and an amino group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridylcarbonyl chloride with thiourea to form the intermediate 3-pyridylcarbonylthiourea. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the pyridylcarbonyl group.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes, leading to disrupted cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID
  • 4-({[(3-PYRIDYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID

Uniqueness

4-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

4-(pyridine-3-carbonylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C14H11N3O3S/c18-12(10-2-1-7-15-8-10)17-14(21)16-11-5-3-9(4-6-11)13(19)20/h1-8H,(H,19,20)(H2,16,17,18,21)

InChI Key

JJGCVMSIBAQARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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